3-benzyl-1-[(2-chlorophenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione
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Overview
Description
Pyrido[2,3-d]pyrimidines are a class of compounds that have shown a wide range of biological activities . They are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .
Synthesis Analysis
There are numerous methods for the synthesis of pyridopyrimidines . For instance, one common method involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester followed by cyclization .
Molecular Structure Analysis
The molecular structure of pyridopyrimidines can vary depending on the substituents attached to the pyridopyrimidine core . The exact structure of “3-benzyl-1-[(2-chlorophenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione” could not be found in the available literature.
Chemical Reactions Analysis
The chemical reactions involving pyridopyrimidines can also vary widely depending on the specific substituents present . Some pyridopyrimidines have shown anti-inflammatory effects, which are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
Physical and Chemical Properties Analysis
The physical and chemical properties of a specific pyridopyrimidine compound would depend on its exact molecular structure . Information on the specific compound “this compound” was not available in the searched literature.
Scientific Research Applications
Antimicrobial and Antitumor Applications
Antimicrobial Activity : Research on pyrimidine derivatives, such as those synthesized in the study by El-Agrody et al. (2001), highlights their antimicrobial potential. Novel [1,2,4]triazolo[1,5-c]pyrimidine-13-ones and pyrano[2,3-d]pyrimidine-6-ones exhibited tested antimicrobial activities, suggesting that structurally similar compounds could serve as leads for developing new antimicrobial agents (El-Agrody et al., 2001).
Antitumor Activity : The synthesis and evaluation of pyrimidine derivatives for antitumor activity have been a focus of several studies. For instance, Liu et al. (2020) synthesized a pyrazolo[1,5-a]pyrimidine compound with marked inhibition against human lung adenocarcinoma and gastric cancer cell lines, indicating the potential of pyrimidine derivatives in cancer therapy (Liu et al., 2020).
Enzyme Inhibition
- Urease Inhibition : Pyrimidine derivatives have also been studied for their enzyme inhibition properties. Rauf et al. (2010) investigated the urease inhibition activity of substituted pyrido[1,2-a]pyrimidine-2,4(3H)-diones, identifying compounds with significant inhibitory effects. This suggests potential applications in designing inhibitors for enzymes of clinical or agricultural relevance (Rauf et al., 2010).
Chemical Synthesis and Characterization
- Synthetic Methods : The development of novel synthetic methods for pyrimidine derivatives is of great interest for expanding the chemical space of biologically active compounds. Studies such as that by Bazgir et al. (2008), which presented a three-component, one-pot synthesis of new pyrimido[4,5-d]pyrimidine-2,4-diones, highlight the versatility of pyrimidine chemistry for creating compounds with potential scientific applications (Bazgir et al., 2008).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
3-benzyl-1-[(2-chlorophenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3O2/c22-18-11-5-4-9-16(18)14-24-19-17(10-6-12-23-19)20(26)25(21(24)27)13-15-7-2-1-3-8-15/h1-12H,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCIFMISMMKAKBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C3=C(N=CC=C3)N(C2=O)CC4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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